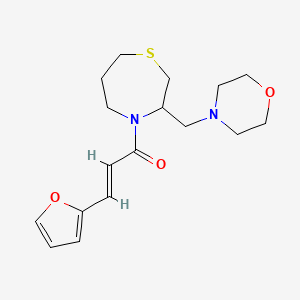

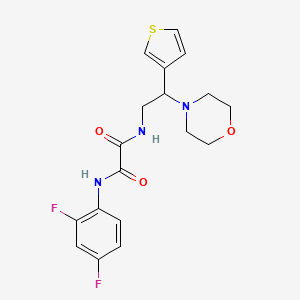

(E)-3-(呋喃-2-基)-1-(3-(吗啉甲基)-1,4-噻吩并氮杂环-4-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes derived from the ligand (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide (HL) has been explored, resulting in biologically active Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes. These complexes were characterized using elemental and spectral analyses, thermal analyses, magnetic susceptibility, and molar conductivity measurements. The ligand was found to react with metal ions in a neutral thione form, leading to the formation of tetra-coordinate Cu(II); Zn(II) complexes that bind through the thione sulfur, furfural oxygen, and azomethine nitrogen atoms (NSO type). Other complexes formed octahedral chelates via the furfural oxygen and azomethine nitrogen atoms (NO type). Molecular modeling supported the chemical structures of the ligand and two representative complexes, while thermal analyses provided insight into the thermal decomposition pathways, which begin with the rupture of the N–NH bond. The thermal stability of the metal complexes was influenced by factors such as the number of solvents of crystallization, ionic radii, and steric effects of anions. The ESR spectra of Cu(II) complexes suggested a primarily (dx2–y2)1 ground state with axial symmetry .

Molecular Structure Analysis

Molecular modeling was employed to substantiate the chemical structures of the ligand and its metal complexes. The modeling studies were in agreement with the thermal analyses, supporting the proposed thermal decomposition pathways. The molecular structure of the ligand and complexes was further elucidated by the coordination of the ligand to the metal ions, forming fused five-membered rings in some cases, and octahedral chelates in others. The structural analysis revealed the importance of the ligand's functional groups in the formation of these complexes .

Chemical Reactions and Biological Activity

The ligand and its metal complexes exhibited molluscicidal activity against Eobania vermiculata, with the combination of metaldehyde enhancing the toxicity effect. The compounds, when mixed with metaldehyde, significantly affected the activity of ACP and ALP enzymes and TP content, which are crucial in the mucous secretion of the snails. This led to excess mucous secretion, causing dryness and death of the snails. The study suggests that the ligand and its metal complexes have potential as bioactive agents in controlling pest populations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the ligand and its metal complexes were analyzed through various measurements. The electrolytic nature of the tetra-coordinate Cu(II); Zn(II) complexes was determined by molar conductivity measurements. The magnetic susceptibility data provided insights into the magnetic properties of the complexes, which varied according to the metal ion involved. The spectral analyses, including ESR spectra, helped in understanding the electronic structures of the complexes. The thermal analyses indicated the stability of the complexes and their decomposition pathways, which are critical for their potential applications .

Selective Inhibition of Phosphoinositide 3-Kinase Gamma

A novel series of furan-2-ylmethylene thiazolidinediones has been identified as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases. The structure-based design and X-ray crystallography of the inhibitor-PI3Kγ complexes revealed key pharmacophore features essential for potency and selectivity. An acidic NH group on the thiazolidinedione moiety and a hydroxy group on the furan-2-yl-phenyl part were crucial for binding to PI3K and contributed to class IB PI3K selectivity. The compound AS-252424 emerged as a potent and selective PI3Kγ inhibitor, which, upon oral administration in a mouse model of acute peritonitis, led to a significant reduction of leukocyte recruitment. This study highlights the therapeutic potential of these inhibitors in treating inflammatory conditions .

科学研究应用

分子对接和抗菌活性

合成自3-(呋喃-2-基)-1-(4-吗啉苯基)丙-2-烯-1-酮的一系列与所研究化学结构相关的化合物,对其抗菌活性进行了研究。通过Claisen-Schmidt缩合衍生出的这些化合物针对金黄色葡萄球菌和大肠杆菌进行了测试。使用Auto Dock 4.2.1进行分子对接表明这些化合物作为生物活性剂的潜力,某些取代基增强了对革兰氏阳性菌和革兰氏阴性菌的抗菌功效 (Khumar, Ezhilarasi, & Prabha, 2018)。

抗菌敏感性

另一项研究合成了N-(4-吗啉-3-氟苯基)-N-(呋喃-2-基甲基)-2-取代苯氧基丙酰胺衍生物,表现出良好的抗菌和抗真菌活性。这些发现表明呋喃-2-基化合物在开发抗菌剂中的潜力 (Velupillai, Shingare, & Mane, 2015)。

用于紫外固化涂料的光引发剂

与所要求的化学结构相似的化合物被研究为紫外固化着色涂料中的光引发剂。这些研究探索了共聚物的光引发效率,展示了它们在材料科学中的用途,特别是在需要在紫外光下快速固化的涂料中 (Angiolini, Caretti, Corelli, Carlini, & Rolla, 1997)。

属性

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c20-17(5-4-16-3-1-9-22-16)19-6-2-12-23-14-15(19)13-18-7-10-21-11-8-18/h1,3-5,9,15H,2,6-8,10-14H2/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQPHLJINIXALN-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)

![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)

![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2546141.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide](/img/structure/B2546142.png)

![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)

![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)

![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)